molecular formula C13H10Cl2FNO2S B4841257 1-(2,6-dichlorophenyl)-N-(2-fluorophenyl)methanesulfonamide

1-(2,6-dichlorophenyl)-N-(2-fluorophenyl)methanesulfonamide

Cat. No. B4841257
M. Wt: 334.2 g/mol
InChI Key: IXEKLCCDKHVSKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-dichlorophenyl)-N-(2-fluorophenyl)methanesulfonamide, also known as DCFMS, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonamide compounds and has been found to have important applications in various fields of research.

Mechanism of Action

1-(2,6-dichlorophenyl)-N-(2-fluorophenyl)methanesulfonamide works by inhibiting the activity of certain enzymes and proteins in the body. It binds to the active site of these proteins and prevents them from carrying out their normal functions. This leads to a reduction in the activity of these proteins and a subsequent decrease in the symptoms associated with the diseases they are involved in.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects on the body. It has been shown to reduce inflammation and pain, inhibit the growth of cancer cells, and modulate the immune response. It has also been found to have a positive effect on the cardiovascular system and can help to reduce the risk of heart disease.

Advantages and Limitations for Lab Experiments

1-(2,6-dichlorophenyl)-N-(2-fluorophenyl)methanesulfonamide has several advantages as a tool for scientific research. It is relatively easy to synthesize and has a high purity and yield. It is also stable under a wide range of conditions and can be stored for long periods of time. However, there are also some limitations to its use. It can be toxic to cells at high concentrations, and its effects can be influenced by a number of factors such as pH and temperature.

Future Directions

There are many possible future directions for research involving 1-(2,6-dichlorophenyl)-N-(2-fluorophenyl)methanesulfonamide. Some of these include:
1. Further studies on the mechanism of action of this compound and its effects on specific enzymes and proteins.
2. Development of new drugs based on the structure of this compound that have improved efficacy and fewer side effects.
3. Investigation of the potential use of this compound in the treatment of other diseases such as diabetes and neurodegenerative disorders.
4. Exploration of the use of this compound as a tool in the study of protein-protein interactions and enzyme kinetics.
5. Development of new methods for synthesizing this compound that are more efficient and environmentally friendly.
Conclusion:
In conclusion, this compound is a chemical compound with many potential applications in scientific research. It has been found to be effective in the treatment of cancer, inflammation, and autoimmune diseases, and has also been used as a tool in the study of protein-protein interactions and enzyme kinetics. While there are some limitations to its use, there are many possible future directions for research involving this compound, and it is likely to continue to be an important tool in scientific research for many years to come.

Scientific Research Applications

1-(2,6-dichlorophenyl)-N-(2-fluorophenyl)methanesulfonamide has been used in many scientific studies and has shown promising results in various fields of research. It has been found to be effective in the treatment of cancer, inflammation, and autoimmune diseases. It has also been used as a tool in the study of protein-protein interactions and enzyme kinetics.

properties

IUPAC Name

1-(2,6-dichlorophenyl)-N-(2-fluorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2FNO2S/c14-10-4-3-5-11(15)9(10)8-20(18,19)17-13-7-2-1-6-12(13)16/h1-7,17H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXEKLCCDKHVSKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)CC2=C(C=CC=C2Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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